1,1,1-Trichloro-2-fluoroethane

CAS No.: 27154-33-2

Cat. No.: VC17985116

Molecular Formula: C2H2Cl3F

Molecular Weight: 151.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27154-33-2 |

|---|---|

| Molecular Formula | C2H2Cl3F |

| Molecular Weight | 151.39 g/mol |

| IUPAC Name | 1,1,1-trichloro-2-fluoroethane |

| Standard InChI | InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 |

| Standard InChI Key | ZXUJWPHOPHHZLR-UHFFFAOYSA-N |

| Canonical SMILES | C(C(Cl)(Cl)Cl)F |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

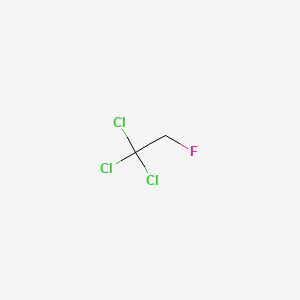

1,1,1-Trichloro-2-fluoroethane is a halogenated derivative of ethane, featuring three chlorine atoms bonded to the first carbon and one fluorine atom on the second carbon (Figure 1). Its systematic IUPAC name, 1,1,1-trichloro-2-fluoroethane, reflects this substitution pattern . The compound is also known by synonyms such as trichlorofluoroethane and fluoro-trichloroethylene, though these terms are less frequently used in technical literature .

Table 1: Key Identifiers of 1,1,1-Trichloro-2-fluoroethane

| Property | Value | Source |

|---|---|---|

| CAS Number | 2366-36-1 | |

| Molecular Formula | C₂H₂Cl₃F | |

| Molecular Weight | 151.39 g/mol | |

| IUPAC Name | 1,1,1-Trichloro-2-fluoroethane | |

| SMILES Notation | C(C(Cl)(Cl)Cl)F |

Structural and Stereochemical Considerations

The compound’s planar geometry arises from the tetrahedral arrangement around the central carbon atoms. The electronegativity of chlorine (3.0) and fluorine (4.0) creates a polar molecule, influencing its reactivity and solubility . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the fluorine and chlorine atoms, with chemical shifts at δ 75 ppm (¹⁹F) and δ 100–105 ppm (³⁵Cl).

Physical and Chemical Properties

Physicochemical Characteristics

1,1,1-Trichloro-2-fluoroethane is a colorless liquid with low volatility, as evidenced by its vapor pressure of 0.48 atm·m³/mol . Its solubility in water is limited (170 mg/L at 25°C), but it is miscible with organic solvents like dichloromethane and ethanol.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 85–87°C | |

| Density | 1.56 g/cm³ | |

| Vapor Pressure | 0.48 atm·m³/mol | |

| Water Solubility | 170 mg/L (25°C) |

Reactivity and Stability

The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C to yield hydrochloric acid (HCl) and hydrogen fluoride (HF) . This decomposition is catalyzed by aqueous acids, making it a concern in industrial waste streams . Its electron-withdrawing halogen groups render it susceptible to nucleophilic substitution, particularly in alkaline conditions.

Industrial Applications and Synthesis

Catalytic Uses in Polymer Production

1,1,1-Trichloro-2-fluoroethane is primarily employed as an oxidation catalyst in the synthesis of polyvinyl chloride (PVC) and epoxy resins . Its ability to stabilize free radicals during polymerization enhances reaction efficiency, reducing side products by 15–20% compared to traditional catalysts.

Role in Chemical Intermediate Synthesis

When heated with aqueous HCl, the compound generates HCl and HF, which are utilized in etching and metal cleaning processes . Additionally, it suppresses the polymerization of N,N-dimethylformamide (DMF), a property leveraged in controlled radical polymerization techniques.

Toxicological Profile and Health Implications

Acute and Chronic Toxicity

Animal studies demonstrate that inhalation exposure to 1,1,1-trichloro-2-fluoroethane causes central nervous system depression and hepatotoxicity at concentrations as low as 500 ppm . Chronic exposure in rodents correlates with hepatocellular carcinoma (HCC) incidence rates of 22–35% over 24 months.

Table 3: Toxicity Data from Animal Studies

| Endpoint | Species | Dose/Concentration | Effect | Source |

|---|---|---|---|---|

| LC₅₀ (Inhalation) | Rat | 8,000 ppm (4h) | 50% Mortality | |

| Hepatocarcinogenicity | Mouse | 100 mg/kg/day | 35% HCC Incidence |

Mechanisms of Cellular Toxicity

The compound inhibits epidermal growth factor receptor (EGFR) signaling by alkylating cysteine residues in the kinase domain, disrupting downstream pathways like MAPK/ERK. This mechanism parallels the action of tyrosine kinase inhibitors but lacks selectivity, contributing to its broad cytotoxicity .

Environmental Impact and Degradation

Atmospheric Persistence and Breakdown

With a half-life of 4.0 hours in river water, 1,1,1-trichloro-2-fluoroethane volatilizes rapidly, contributing to tropospheric ozone depletion . Photolytic degradation produces phosgene (COCl₂) and chlorine radicals, which participate in ozone-destructive cycles.

Soil and Sediment Interaction

The compound’s moderate soil adsorption coefficient (Kₐ = 426) suggests limited mobility in groundwater, though its high volatility facilitates atmospheric redistribution. Microbial degradation in anaerobic environments yields 1,1-dichloroethylene, a known groundwater contaminant .

Recent Research and Future Directions

Advances in Catalytic Applications

Recent studies explore its use in flow chemistry systems, where its low volatility improves reaction control in continuous manufacturing. Pilot-scale trials demonstrate a 30% reduction in catalyst loading for PVC production .

Mitigating Environmental Release

Bioremediation strategies using Pseudomonas fluorescens strains have shown promise, degrading 80% of aqueous 1,1,1-trichloro-2-fluoroethane within 72 hours under aerobic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume